![molecular formula C12H13AsN2O5S B14746489 (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid CAS No. 5410-60-6](/img/structure/B14746489.png)
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is an organoarsenic compound that features both aromatic and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid typically involves the reaction of 4-aminobenzenesulfonamide with an arsonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as diazotization, coupling, and subsequent purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)phosphonic acid: Similar structure but contains a phosphonic acid group instead of an arsonic acid group.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)boronic acid: Contains a boronic acid group, offering different reactivity and applications.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)carboxylic acid: Features a carboxylic acid group, which affects its chemical properties and uses.
Uniqueness
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5410-60-6 |
|---|---|
Fórmula molecular |
C12H13AsN2O5S |
Peso molecular |
372.23 g/mol |
Nombre IUPAC |
[4-[(4-aminophenyl)sulfonylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C12H13AsN2O5S/c14-10-3-7-12(8-4-10)21(19,20)15-11-5-1-9(2-6-11)13(16,17)18/h1-8,15H,14H2,(H2,16,17,18) |
Clave InChI |
NGIQTCFKKARFHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


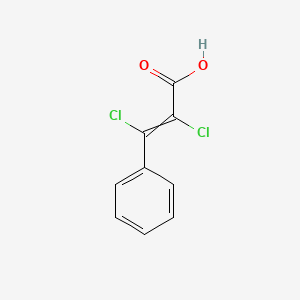
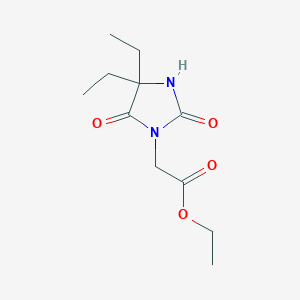
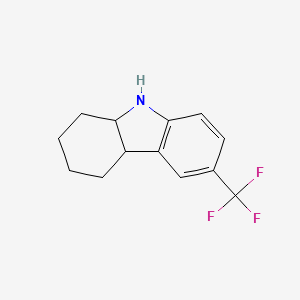
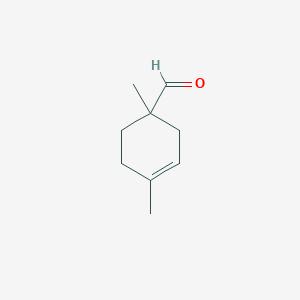
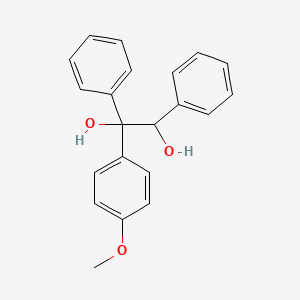
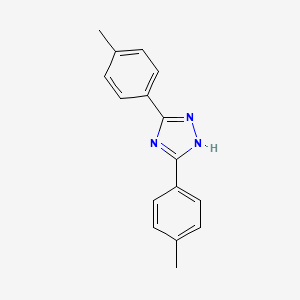
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
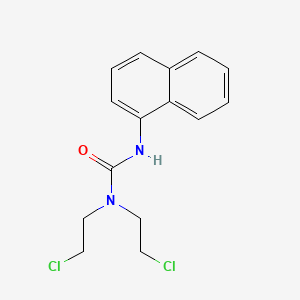

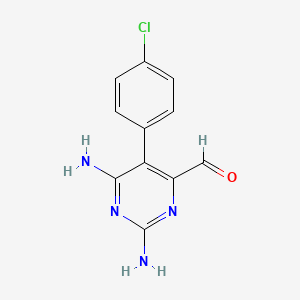

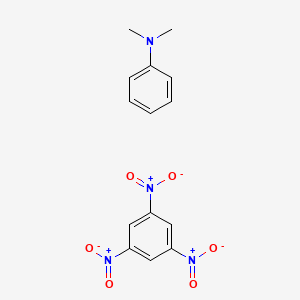
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)

